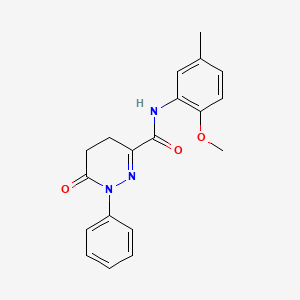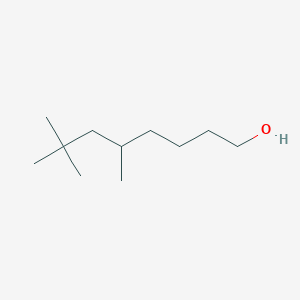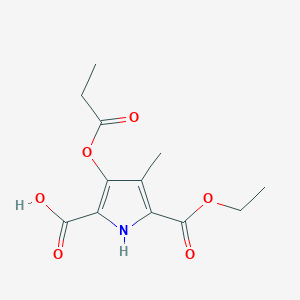
7-(4-(Benzoylamino)phenylamino)-3-((4-((3-carboxy-4-hydroxyphenyl)azo)-2-carboxymethoxy-6-sulfonaphth-1-yl)azo)-4-hydroxy-2-naphthalenesulfonic acid, tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-(Benzoylamino)phenylamino)-3-((4-((3-carboxy-4-hydroxyphenyl)azo)-2-carboxymethoxy-6-sulfonaphth-1-yl)azo)-4-hydroxy-2-naphthalenesulfonic acid, tetrasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including benzoylamino, phenylamino, carboxy, hydroxy, and sulfonic acid groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of Benzoylamino Group: This step involves the reaction of aniline with benzoyl chloride under basic conditions to form benzoylamino.
Azo Coupling Reaction: The formation of azo groups involves the reaction of diazonium salts with aromatic compounds. This step is crucial for introducing the azo linkages in the compound.
Carboxylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: Reduction reactions can target the azo groups, converting them to amines.
Substitution: Various substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nitro compounds, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy due to its azo groups.
Medicine: Investigated for potential therapeutic applications due to its complex structure.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility in aqueous environments. The benzoylamino and phenylamino groups can form hydrogen bonds and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azo Dyes: Compounds with similar azo linkages used in dyeing processes.
Sulfonated Aromatics: Compounds with sulfonic acid groups used in detergents and surfactants.
Hydroxy Aromatics: Compounds with hydroxy groups used in antioxidants and pharmaceuticals.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which confer a range of chemical properties and potential applications. Its structure allows for diverse interactions and reactions, making it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
5905-21-5 |
|---|---|
Formule moléculaire |
C42H26N6Na4O14S2 |
Poids moléculaire |
994.8 g/mol |
Nom IUPAC |
tetrasodium;5-[[4-[[6-(4-benzamidoanilino)-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-(carboxylatomethoxy)-7-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C42H30N6O14S2.4Na/c49-34-15-11-27(18-32(34)42(54)55)45-46-33-20-35(62-21-37(50)51)38(30-14-12-28(19-31(30)33)63(56,57)58)47-48-39-36(64(59,60)61)17-23-16-26(10-13-29(23)40(39)52)43-24-6-8-25(9-7-24)44-41(53)22-4-2-1-3-5-22;;;;/h1-20,43,49,52H,21H2,(H,44,53)(H,50,51)(H,54,55)(H,56,57,58)(H,59,60,61);;;;/q;4*+1/p-4 |
Clé InChI |
CFJDEKXCGXGONW-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=C(C6=C5C=CC(=C6)S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-])OCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)



![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)

![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)

![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)

![Formamide,3-dimethyl-1-triazenyl)phenyl]-](/img/structure/B14738586.png)
